molecular formula C19H26O6 B12675285 4,15-Diacetylverrucarol CAS No. 2198-94-9

4,15-Diacetylverrucarol

Cat. No.: B12675285
CAS No.: 2198-94-9
M. Wt: 350.4 g/mol
InChI Key: CVJVDRZXGYXIET-YNFWZOLVSA-N
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Description

4,15-Diacetylverrucarol is a natural trichothecene produced by the fungus Myrothecium verrucaria. It is an acetate derivative of verrucarol and is known for its potent biological activities. This compound has been studied for its effects on plants, where it causes growth retardation, wilting, chlorosis, and necrosis .

Preparation Methods

4,15-Diacetylverrucarol is typically prepared through the liquid fermentation of Myrothecium verrucaria mycelium. The fermentation process involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound . Industrial production methods may involve optimizing fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

4,15-Diacetylverrucarol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .

Scientific Research Applications

4,15-Diacetylverrucarol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,15-Diacetylverrucarol involves its ability to inhibit protein synthesis in eukaryotic cells. This is achieved by binding to the ribosome and interfering with the elongation phase of translation. The compound’s cytotoxic effects are attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .

Comparison with Similar Compounds

4,15-Diacetylverrucarol is unique among trichothecenes due to its specific acetate substitutions at positions 4 and 15. Similar compounds include:

    Verrucarol: The parent compound without acetate groups.

    T-2 Toxin: Another trichothecene with different functional groups.

    Deoxynivalenol: A trichothecene known for its presence in contaminated grains.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and reactivity .

Properties

CAS No.

2198-94-9

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

InChI

InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1

InChI Key

CVJVDRZXGYXIET-YNFWZOLVSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C

Origin of Product

United States

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